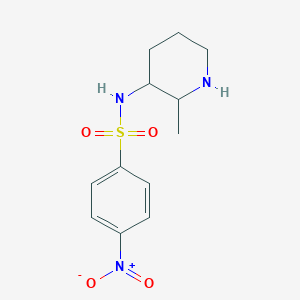
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of green chemistry principles. Ionic liquids are extensively used as catalysts due to their tunable physical and chemical properties, high thermal and chemical stability, low vapor pressure, and non-flammability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogen derivatives, carboxyl groups, nitro groups, and methyl groups. The reactions are typically carried out under mild and clean conditions, often using ethanol as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the presence of halogen, carboxyl, nitro, or methyl groups on the aromatic ring can increase the cytotoxicity of the piperidine derivatives .
Applications De Recherche Scientifique
N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes, receptors, or other proteins involved in biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(2-Methylpiperidin-3-yl)-4-nitrobenzene-1-sulfonamide include other piperidine derivatives such as:
Evodiamine: A piperidine alkaloid with antiproliferation and antimetastatic effects on various types of cancers.
Matrine: A piperidine alkaloid with potential therapeutic applications in cancer treatment.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a nitrobenzene sulfonamide group makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H17N3O4S |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
N-(2-methylpiperidin-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H17N3O4S/c1-9-12(3-2-8-13-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,12-14H,2-3,8H2,1H3 |
Clé InChI |
DNOPBOQVKDRHLT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCCN1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


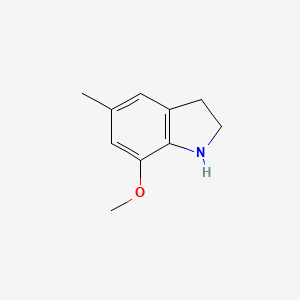
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
![2-amino-3-methyl-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]butanamide](/img/structure/B13082726.png)

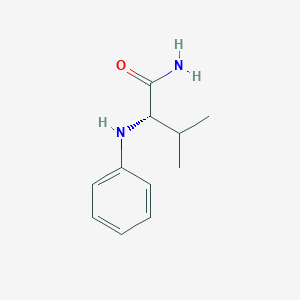
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)


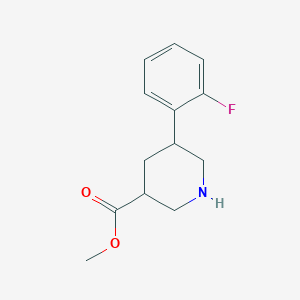
![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
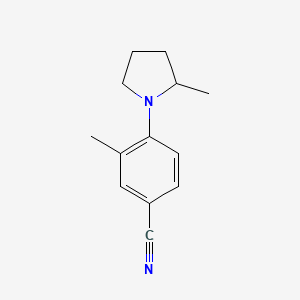
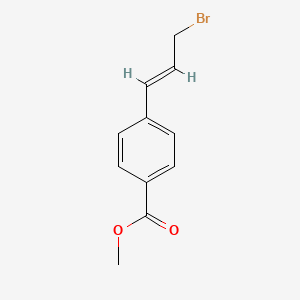
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)
